molecular formula C13H10ClNO4S B1242579 3-(3-Chloro-benzenesulfonylamino)-benzoic acid CAS No. 749884-42-2

3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Cat. No. B1242579
M. Wt: 311.74 g/mol
InChI Key: APBOVLPLJFJSRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives, including those similar to 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, often involves complex reaction pathways that include steps such as sulfonylation, chlorination, and carboxylation. For example, compounds with benzenesulfonylamino groups have been synthesized through direct sulfonylation followed by specific functional group transformations (Khan et al., 2011). These syntheses highlight the importance of precise control over reaction conditions and the use of specific catalysts or reagents to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(3-Chloro-benzenesulfonylamino)-benzoic acid reveals intricate details about their conformation, bonding patterns, and potential intermolecular interactions. For instance, crystallographic studies provide insights into the conformational preferences of the L-tyrosine cores in such molecules, showcasing the significance of intramolecular aromatic π–π stacking and short C-H⋯O interactions (Khan et al., 2011). These structural features are crucial for understanding the chemical reactivity and interaction capabilities of these compounds.

Scientific Research Applications

  • Benzenesulfonyl Chloride : This is an organosulfur compound with the formula C6H5SO2Cl. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . It is also used as a derivatization reagent for the determination of various amines in waste water and surface water at the sub-ppb level by gas chromatography-mass spectrometry .

  • 3-Chlorobenzenesulfonyl Chloride : This is another related compound, but specific applications were not found in my search.

  • Benzenesulfonyl Chloride : This is an organosulfur compound with the formula C6H5SO2Cl. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . It is also used as a derivatization reagent for the determination of various amines in waste water and surface water at the sub-ppb level by gas chromatography-mass spectrometry .

  • 3-Chlorobenzenesulfonyl Chloride : This is another related compound, but specific applications were not found in my search.

properties

IUPAC Name

3-[(3-chlorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBOVLPLJFJSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429123
Record name 3-(3-chloro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-benzenesulfonylamino)-benzoic acid

CAS RN

749884-42-2
Record name 3-(3-chloro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(3-chloro-benzenesulfonylamino)-benzoic acid ethyl ester (4.03 g, 12.0 mmol) in ethanol (20.0 ml) was treated with 3N KOH (12.0 ml) and stirred at room temperature overnight. The mixture was then acidified with 3N HCl and the resulting slurry cooled to 0° C. The precipitated solid was filtered, washing with ethanol and dried under vacuum, yielding 3-(3-chloro-benzenesulfonylamino)-benzoic acid (2.61 g, 70%) as an off-white solid, MS (ISP): m/e=310.0 (M−H).
Name
3-(3-chloro-benzenesulfonylamino)-benzoic acid ethyl ester
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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